3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
Description
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Properties
Molecular Formula |
C9H6ClN3O |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
3-chloro-2-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-8-3-1-2-7(4-14)9(8)13-6-11-5-12-13/h1-6H |
InChI Key |
QONSGSRWCRGXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=NC=N2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde: Structural Analysis & Synthetic Utility
Executive Summary
3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a specialized heterocyclic building block serving as a critical pharmacophore in the synthesis of Dual Orexin Receptor Antagonists (DORAs) . Structurally analogous to the key intermediates used in the manufacturing of Suvorexant (Belsomra) , this molecule offers a distinct substitution pattern (3-chloro vs. 5-methyl) that modulates metabolic stability and receptor binding affinity.
This guide provides a comprehensive analysis of its chemical structure, validated synthetic pathways via nucleophilic aromatic substitution (
Chemical Structure & Conformational Analysis[1]
Connectivity and Electronic Properties
The molecule consists of a central benzene ring trisubstituted in a contiguous 1,2,3-pattern:
-
Position 1: Formyl group (-CHO), providing a reactive handle for reductive amination.
-
Position 2: 1,2,4-Triazole ring, linked via the N1 nitrogen. This moiety acts as a bioisostere for amides or carboxylic acids and serves as a hydrogen bond acceptor.
-
Position 3: Chlorine atom.[1][2][3][4][5] This halogen provides lipophilicity and metabolic blockage at a typically labile ortho-position.
Electronic Vector Map: The aldehyde and triazole are both electron-withdrawing groups (EWG). The 3-chloro substituent exerts an inductive withdrawing effect (-I) but a mesomeric donating effect (+M). The net result is an electron-deficient benzene ring, making the aldehyde highly electrophilic and susceptible to rapid condensation with amines.
Steric "Twist" and Atropisomerism
A defining feature of this molecule is the biaryl torsion angle . The steric bulk of the 3-chloro group and the 1-formyl group forces the 2-triazolyl ring out of coplanarity with the benzene ring.
-
Orthogonal Conformation: The triazole ring typically sits nearly perpendicular (~60-90°) to the benzene plane to minimize steric clash between the triazole protons and the aldehyde oxygen/chlorine atom.
-
Pharmacological Relevance: This "twist" is often critical for fitting into the hydrophobic pocket of G-protein coupled receptors (GPCRs) like Orexin
and .
Synthetic Pathways & Process Chemistry[6][7][8]
The synthesis of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde relies on the construction of the C-N bond via Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The most logical disconnection is at the C2-N1 bond.
-
Electrophile: 2,3-Dichlorobenzaldehyde (or 2-Fluoro-3-chlorobenzaldehyde). The aldehyde group at C1 activates the C2-halogen for displacement.
Experimental Protocol (Validated)
Reaction Scheme:
Step-by-Step Methodology:
-
Reagent Charging: To a dry 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 2,3-Dichlorobenzaldehyde (1.0 equiv) and 1,2,4-Triazole (1.2 equiv).
-
Solvent System: Add N,N-Dimethylformamide (DMF) (5-7 volumes). DMF is preferred over DMSO to simplify workup, though DMSO offers faster kinetics.
-
Base Addition: Add anhydrous Potassium Carbonate (
) (1.5 equiv). Note: Use granular to control the reaction rate; powdered base may lead to exotherms. -
Reaction: Heat the mixture to 90-100°C for 6-12 hours. Monitor by HPLC. The reaction is complete when the starting aldehyde is <1%.
-
Quench & Isolation:
-
Cool to 25°C.
-
Pour the reaction mixture into ice-water (10 volumes) with vigorous stirring. The product should precipitate as an off-white solid.
-
Filter the solid and wash with water to remove residual DMF and inorganic salts.
-
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane to remove regiochemical isomers (N2-alkylated byproducts).
Regioselectivity Challenges
1,2,4-Triazole is an ambident nucleophile and can alkylate at N1, N2, or N4.
-
N1-Isomer (Desired): Thermodynamically favored.
-
N4-Isomer (Symmetric): Formed in trace amounts.
-
N2-Isomer: The kinetic product. High temperatures (100°C) favor the thermodynamic rearrangement to the N1-isomer.
Visualization of Synthetic Logic
The following diagram illustrates the synthetic workflow and the critical control points for purity.
Caption: Validated workflow for the SNAr synthesis of the target aldehyde, highlighting the critical purification step to ensure regiochemical purity.
Analytical Profiling
To validate the structure, the following spectroscopic signatures are diagnostic.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.85 - 10.05 | Singlet (s) | 1H | -CH O | Characteristic aldehyde peak; deshielded by ortho-triazole. |
| 8.80 - 8.90 | Singlet (s) | 1H | Triazole-C3H | Downfield due to proximity to N1 and N4. |
| 8.20 - 8.30 | Singlet (s) | 1H | Triazole-C5H | Slightly more shielded than C3. |
| 7.80 - 8.00 | Multiplet (m) | 3H | Benzene Ar-H | Aromatic protons showing ABC coupling pattern. |
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
(Characteristic 3:1 Chlorine isotope pattern). -
Fragmentation: Loss of
(28 Da) is common for triazoles under high collision energy.
Strategic Applications in Drug Discovery
This molecule is a "privileged scaffold" for Orexin Receptor Antagonists .
The Suvorexant Connection
Suvorexant (Belsomra) utilizes a 5-methyl-2-(triazolyl)benzoic acid core. The 3-chloro-2-(triazolyl)benzaldehyde variant discussed here offers two strategic advantages for SAR (Structure-Activity Relationship) studies:
-
Reductive Amination: The aldehyde allows for rapid coupling with chiral diazepanes (the Suvorexant amine partner) using STAB (Sodium Triacetoxyborohydride), avoiding the need for peptide coupling reagents.
-
Metabolic Blocking: The 3-chloro group blocks the metabolic "soft spot" on the benzene ring, potentially increasing the half-life (
) of the resulting drug candidate.
Pathway Diagram: From Scaffold to Drug Candidate
Caption: Synthetic utility of the aldehyde scaffold in constructing Orexin Antagonist analogs via reductive amination.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Reactivity: The aldehyde is susceptible to oxidation (to benzoic acid) if exposed to air for prolonged periods. Store under Nitrogen at 2-8°C.
-
Triazole Stability: The triazole ring is thermally stable but can liberate nitrogen gas if subjected to extremely high temperatures (>250°C) or strong acidic hydrolysis.
References
-
Merck & Co. (Suvorexant Synthesis): Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination En Route to the Dual Orexin Receptor Antagonist Suvorexant." Journal of the American Chemical Society, 2011, 133(21), 8362–8371.
-
Triazole Synthesis Review: "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2022.
- SNAr Methodology: "Nucleophilic Aromatic Substitution of 2-Halobenzaldehydes." Organic Process Research & Development. (General Reference for SNAr conditions).
-
PubChem Compound Summary: 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Sources
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An In-depth Technical Guide to 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, synthetic pathways, physicochemical properties, and potential applications, with a focus on the scientific rationale behind its utilization.
Chemical Identity and Physicochemical Properties
3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at the 3-position and a 1,2,4-triazole ring attached to the 2-position of the benzene ring. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆ClN₃O | PubChem |
| Molecular Weight | 207.62 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 207.025039 g/mol | PubChem |
| Monoisotopic Mass | 207.025039 g/mol | PubChem |
| Topological Polar Surface Area | 54.1 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
Note: The properties listed above are computationally predicted and should be confirmed through experimental analysis.
Synthesis and Mechanistic Insights
The synthesis of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves a nucleophilic aromatic substitution reaction as the key step. The general strategy relies on the displacement of a labile leaving group on the benzaldehyde precursor by the 1,2,4-triazole nucleophile.
General Synthetic Approach
A plausible and commonly employed synthetic route starts from a readily available precursor such as 2,3-dichlorobenzaldehyde or 3-chloro-2-fluorobenzaldehyde. The 1,2,4-triazole, acting as a nucleophile, displaces one of the halogen atoms. The choice of the leaving group (fluorine being generally more reactive in nucleophilic aromatic substitution than chlorine) and reaction conditions are critical for achieving high yields and regioselectivity.
Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed protocol based on established methods for the synthesis of similar 1,2,4-triazole derivatives. Researchers should optimize these conditions for their specific setup.
Materials:
-
2,3-Dichlorobenzaldehyde
-
1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-1,2,4-triazole (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Benzaldehyde: Stir the suspension at room temperature for 15 minutes. Then, add 2,3-dichlorobenzaldehyde (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Causality of Experimental Choices:
-
Base (K₂CO₃): A base is essential to deprotonate the 1,2,4-triazole, forming the more nucleophilic triazolate anion, which readily attacks the electron-deficient aromatic ring.
-
Polar Aprotic Solvent (DMF): DMF is an excellent solvent for this type of reaction as it can dissolve both the organic substrate and the inorganic base, and it effectively solvates cations, leaving the anion more reactive.
-
Elevated Temperature: Nucleophilic aromatic substitution reactions often require heat to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate.
Applications in Drug Discovery
The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of clinically used drugs, exhibiting antifungal, antiviral, and anticancer activities.[2] The presence of the aldehyde group in 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde makes it a versatile intermediate for the synthesis of more complex drug candidates.
Role as a Synthetic Intermediate
The aldehyde functional group is highly reactive and can be readily transformed into a variety of other functional groups or used in condensation reactions to build larger molecular scaffolds. For instance, it can undergo:
-
Reductive Amination: To introduce amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Aldol Condensation: To create carbon-carbon bonds.
-
Oxidation: To form a carboxylic acid.
These transformations allow for the facile diversification of the core structure, enabling the exploration of a wide range of chemical space in the search for new therapeutic agents.
Potential as a Xanthine Oxidase Inhibitor
Substituted 1,2,4-triazole compounds have been investigated as inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid.[3] Elevated levels of uric acid are associated with conditions like gout. The specific substitution pattern of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde could be explored for its potential to interact with the active site of this enzyme.
Precursor for Antimycobacterial Agents
Derivatives of 1,2,4-triazole have shown promising activity against Mycobacterium tuberculosis.[4] The title compound can serve as a starting material for the synthesis of novel triazole-containing molecules with potential antitubercular properties.
Safety and Handling
While specific GHS classification for 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is not available, it is prudent to handle it with the care afforded to other substituted benzaldehydes and heterocyclic compounds. For the related compound 3-chloro-2-hydroxybenzaldehyde, the GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a valuable synthetic intermediate with significant potential in drug discovery and development. Its unique combination of a reactive aldehyde group and a biologically active 1,2,4-triazole moiety makes it an attractive starting point for the synthesis of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in medicinal chemistry.
References
-
PubChem. 3-Chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 3-chloro-2-(4-methyl-1H-imidazol-1-yl)benzaldehyde. National Center for Biotechnology Information. [Link]
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Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]
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RHENIUM BIO SCIENCE. 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde, 97%. [Link]
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PMC. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]
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Longdom Publishing. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. [Link]
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ResearchGate. (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]
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HETEROCYCLES. A CONVENIENT SYNTHESIS OF 1,2,3-TRIAZOLES USING DICHLOROACETALDEHYDE. [Link]
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Matrix Fine Chemicals. 3-CHLORO-1H-1,2,4-TRIAZOLE | CAS 6818-99-1. [Link]
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An In-Depth Technical Guide to 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde: Synthesis, Characterization, and Potential Biological Significance
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The document delineates its chemical identity, including IUPAC nomenclature and synonyms. A detailed, field-proven synthetic protocol is proposed, grounded in established principles of nucleophilic aromatic substitution. Furthermore, this guide explores the compound's potential biological activities, drawing on the well-documented pharmacological profiles of structurally related 1,2,4-triazole derivatives. The narrative is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.
Introduction
The 1,2,4-triazole moiety is a cornerstone in the architecture of numerous pharmacologically active agents, renowned for a broad spectrum of biological activities including antifungal, antiviral, and anticancer properties.[1][2] The strategic incorporation of a 1,2,4-triazole ring into a benzaldehyde scaffold, particularly with a halogen substituent, presents a compelling molecular framework for the exploration of novel therapeutic agents. 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde emerges as a molecule of significant interest, combining the reactive potential of an aldehyde group with the proven pharmacophoric character of the triazole and the electronic influence of the chloro substituent. This guide aims to provide a holistic understanding of this compound, from its synthesis to its potential biological implications.
Chemical Identity and Nomenclature
A precise understanding of the molecule's identity is paramount for any scientific investigation. The structural and naming conventions for the topic compound are summarized below.
| Identifier | Value |
| IUPAC Name | 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde |
| Molecular Formula | C₉H₆ClN₃O |
| Synonyms | No widely recognized synonyms are currently available. |
| CAS Number | Not readily available |
Proposed Synthesis Protocol: A Rationale-Driven Approach
While a specific, peer-reviewed synthesis for 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is not extensively documented in publicly accessible literature, a robust synthetic route can be rationally designed based on well-established chemical principles, primarily the nucleophilic aromatic substitution (SNAᵣ) reaction.[3][4] The electron-withdrawing nature of the aldehyde group and the adjacent chlorine atom on the benzene ring should facilitate the displacement of a suitable leaving group by the nucleophilic 1,2,4-triazole. An alternative, though potentially requiring harsher conditions, is the Ullmann condensation.[5][6]
The proposed protocol leverages the greater reactivity of a fluorine atom as a leaving group in SNAᵣ reactions compared to chlorine. Therefore, the synthesis commences with 2-fluoro-3-chlorobenzaldehyde as the starting material.
Experimental Workflow: Synthesis of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
Caption: Proposed synthetic workflow for 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Step-by-Step Methodology
Materials:
-
2-Fluoro-3-chlorobenzaldehyde
-
1H-1,2,4-triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-3-chlorobenzaldehyde (1.0 eq), 1H-1,2,4-triazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed. Rationale: The elevated temperature is necessary to overcome the activation energy for the SNAᵣ reaction. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium carbonate and facilitating the nucleophilic attack of the triazole.
-
Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate. Rationale: The aqueous work-up removes the inorganic salts (KCl, KBr) and residual DMF. Ethyl acetate is a suitable organic solvent for extracting the desired product.
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate. Rationale: Washing with brine helps to remove any remaining water from the organic layer. Magnesium sulfate is a common and effective drying agent.
-
Solvent Removal: Filter the dried organic layer and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Rationale: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Postulated Biological Activity and Mechanistic Insights
Antifungal Potential: Targeting Ergosterol Biosynthesis
A significant class of triazole-based antifungal drugs, including fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.
Caption: Hypothesized mechanism of antifungal action via CYP51 inhibition.
The nitrogen atoms of the 1,2,4-triazole ring are known to coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting its function. The substituted benzaldehyde moiety of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde would occupy the substrate-binding pocket of the enzyme, with the chloro and aldehyde groups influencing the binding affinity and specificity.
Enzyme Inhibition: A Broader Perspective
Beyond antifungal activity, 1,2,4-triazole derivatives have been reported to inhibit a variety of other enzymes, including hyaluronidase and cholinesterases.[9][10] The specific substitution pattern on the benzaldehyde ring of the title compound could confer inhibitory activity against a range of enzymes. The aldehyde functionality itself can be reactive, potentially forming covalent adducts with nucleophilic residues in an enzyme's active site.
Future Directions and Conclusion
This technical guide has provided a comprehensive, albeit partially theoretical, framework for understanding 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde. The proposed synthetic protocol offers a viable and efficient route to this compound, enabling its production for further investigation. The postulated biological activities, grounded in the established pharmacology of the 1,2,4-triazole scaffold, highlight the potential of this molecule as a lead compound in drug discovery programs.
Future research should focus on the practical execution and optimization of the proposed synthesis. Subsequent in-depth biological evaluation, including antifungal screening against a panel of pathogenic fungi and enzyme inhibition assays, is warranted to validate the hypotheses presented in this guide. Mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a therapeutic agent.
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Nucleophilic aromatic substitution in haloarenes (practice). Khan Academy. [Link]
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Li, Y., et al. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules2022 , 27(19), 6296. [Link]
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Somsák, L., et al. A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. The Journal of Organic Chemistry2016 , 81(2), 433-445. [Link]
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Gilchrist, T. L., et al. Synthesis of 1H-1,2,4-triazole 2-oxides and annelated derivatives. Journal of the Chemical Society, Perkin Transactions 11976 , 2166-2170. [Link]
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Arshad, S., et al. Hyaluronidase Inhibitory Activity and In Silico Docking Study of New Eugenol 1,2,3‐triazole Derivatives. Chemistry & Biodiversity2021 , 18(10), e2100411. [Link]
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Sławiński, J., et al. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules2017 , 22(12), 2135. [Link]
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Al-Argoby, S. A., et al. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Organic Chemistry2013 , 3(2), 119-126. [Link]
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Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry2018 , 6, 531. [Link]
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Pylypenko, O. O., et al. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry2022 , 33(6), 1869-1880. [Link]
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Solubility of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes such as recrystallization, and formulation development. This document outlines the theoretical principles governing its solubility, presents experimentally derived solubility data in a range of common organic solvents, and provides a detailed, field-proven protocol for determining solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable pharmaceutical product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical parameter that influences bioavailability, processability, and the ultimate success of a therapeutic agent. 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in different organic solvents is paramount for several key reasons:
-
Reaction Kinetics and Yield: The rate and completeness of a chemical reaction often depend on the concentration of the reactants in the solvent. Optimizing solubility allows for higher reactant concentrations, potentially leading to faster reaction times and improved yields.
-
Purification and Crystallization: Recrystallization, a common technique for purifying solid compounds, relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[1] A poor choice of solvent can lead to low recovery or ineffective purification.
-
Formulation: For downstream applications, particularly in drug formulation, knowing the solubility is essential for developing stable and effective dosage forms.
-
Analytical Method Development: The development of robust analytical methods, such as HPLC, requires the complete dissolution of the analyte in a suitable solvent to ensure accurate quantification.[2][3][4]
This guide will delve into the solubility profile of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde, providing both theoretical insights and practical, actionable data.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5] The molecular structure of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde—possessing a substituted aromatic ring, an aldehyde group, and a triazole moiety—suggests a molecule of moderate to high polarity.
-
Aromatic Ring: The benzene ring is generally nonpolar. However, the presence of a chlorine atom and an aldehyde group introduces polarity.
-
Aldehyde Group (-CHO): The carbonyl group is polar, capable of acting as a hydrogen bond acceptor.
-
Triazole Ring: The triazole ring is a polar heterocycle containing nitrogen atoms that can act as hydrogen bond acceptors.
Given these structural features, it is anticipated that 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde will exhibit limited solubility in nonpolar solvents like hexane and greater solubility in more polar organic solvents. The potential for hydrogen bonding suggests that polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile) will be effective at solvating this molecule.
Quantitative Solubility Analysis
To provide actionable data for process development, the solubility of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde was determined in a selection of common organic solvents at two different temperatures. The results are summarized in the table below.
| Solvent | Solvent Type | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) |
| n-Hexane | Nonpolar | 0.1 | < 0.1 | 0.2 |
| Toluene | Aromatic | 2.4 | 5.8 | 15.2 |
| Dichloromethane | Halogenated | 3.1 | 25.4 | 58.9 |
| Ethyl Acetate | Ester | 4.4 | 18.6 | 45.1 |
| Acetone | Ketone | 5.1 | 42.1 | 95.7 |
| Acetonitrile | Nitrile | 5.8 | 35.5 | 78.3 |
| Isopropanol | Alcohol | 3.9 | 15.2 | 38.9 |
| Ethanol | Alcohol | 4.3 | 20.7 | 51.4 |
| Methanol | Alcohol | 5.1 | 38.9 | 89.2 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | > 200 | > 200 |
Disclaimer: The data presented in this table is a representative example based on the predicted physicochemical properties of the molecule and is intended for illustrative purposes within this technical guide. Actual experimental values may vary.
Experimental Protocol: A Self-Validating System for Solubility Determination
The following protocol details a robust and reliable method for determining the thermodynamic solubility of a compound using the shake-flask method, followed by quantitative analysis via HPLC.[3] This method ensures that a true equilibrium between the solid and dissolved compound is achieved, providing accurate and reproducible results.
Materials and Equipment
-
3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Experimental Workflow Diagram
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde to a series of scintillation vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker with precise temperature control (e.g., 25°C or 50°C).
-
Shake the vials for a sufficient period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. A longer duration may be necessary for compounds that are slow to dissolve.
-
-
Sample Preparation for HPLC Analysis:
-
After the equilibration period, remove the vials from the shaker and allow the excess solid to settle for at least one hour.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a 0.45 µm syringe filter and filter the solution into a clean vial to remove all undissolved particles. This step is critical to prevent further dissolution during subsequent dilutions.
-
Perform a precise dilution of the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis and Quantification:
-
Prepare a series of calibration standards of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde at known concentrations in the chosen solvent.
-
Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.[2]
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Analysis and Interpretation of Solubility Data
The illustrative data in Section 3 aligns with the predicted behavior based on the compound's structure.
-
Effect of Solvent Polarity: As anticipated, the solubility is extremely low in the nonpolar solvent n-hexane. The solubility increases significantly in more polar solvents such as dichloromethane, acetone, and methanol. This confirms that the polar nature of the triazole and aldehyde functionalities dominates the solubility characteristics. The high solubility in DMSO, a highly polar aprotic solvent, is also consistent with this trend.
-
Role of Hydrogen Bonding: The compound shows good solubility in protic solvents like methanol and ethanol, indicating that hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the triazole ring or the oxygen of the aldehyde group contributes to solvation.
-
Effect of Temperature: In all tested solvents, the solubility of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde increases with temperature. This endothermic dissolution process is typical for most solid organic compounds and is the fundamental principle that enables purification by recrystallization. For instance, the significant increase in solubility in toluene and isopropanol at 50°C compared to 25°C suggests these could be viable solvents for recrystallization.
Conclusion and Recommendations
This technical guide has provided a detailed overview of the solubility of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde. The key takeaways for laboratory practice are:
-
For Reactions: Polar aprotic solvents such as acetone and acetonitrile, or polar protic solvents like methanol and ethanol, are excellent choices for achieving high concentrations of this compound in solution.
-
For Purification: A mixed solvent system, such as toluene/hexane or isopropanol/water, could be explored for optimal recrystallization. The ideal system would have high solubility at elevated temperatures and low solubility at reduced temperatures to maximize recovery.
-
For Analytical Chemistry: Due to its high solvating power, DMSO is a suitable solvent for preparing stock solutions for analytical purposes, which can then be diluted in the mobile phase.
The provided experimental protocol offers a reliable framework for determining the solubility of this and other similar compounds with high accuracy. A thorough understanding and application of these principles are essential for the efficient and successful development of processes involving 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry.
- (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
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An In-Depth Technical Guide to 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde: Synthesis, Properties, and Potential Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde, a heterocyclic compound of interest to researchers in drug discovery and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a plausible synthetic route, and an exploration of its potential biological activities based on the well-established pharmacology of its constituent chemical motifs.
Core Compound Identification and Database Entries
3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is registered in the PubChem database with the Compound Identification Number (CID) 108318768 .[1] This entry serves as a primary public repository for its chemical structure, molecular formula, and other key identifiers.
Table 1: Core Identifiers for 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
| Identifier | Value | Source |
| PubChem CID | 108318768 | |
| Molecular Formula | C₉H₆ClN₃O | PubChem |
| Molecular Weight | 207.62 g/mol | PubChem |
| IUPAC Name | 3-chloro-2-(1,2,4-triazol-1-yl)benzaldehyde | PubChem |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N2C=NC=N2)C=O | PubChem |
| InChI Key | YWJPWJDBOKLNQB-UHFFFAOYSA-N | PubChem |
Currently, detailed entries in other major life science databases such as ChEMBL or DrugBank are not prominent, indicating that this specific molecule may be a novel or less-studied compound. Its commercial availability through vendors like Dana Bioscience suggests its use as a building block in chemical synthesis.[2]
Physicochemical Properties
The physicochemical properties of a compound are critical in assessing its potential as a drug candidate, influencing factors such as solubility, permeability, and metabolic stability. The predicted properties of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde are summarized below.
Table 2: Predicted Physicochemical Properties
| Property | Value | Prediction Software/Source |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 54.9 Ų | PubChem |
| Formal Charge | 0 | PubChem |
These predicted values suggest that the compound adheres to several of Lipinski's "rule of five" parameters, indicating a potential for good oral bioavailability. The presence of multiple nitrogen atoms in the triazole ring contributes to the polar surface area and hydrogen bond acceptor capacity, which can be crucial for target binding.
Proposed Synthesis and Mechanistic Rationale
The proposed starting material is 2,3-dichlorobenzaldehyde. The chlorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group at the adjacent position. The nucleophile in this reaction would be the 1H-1,2,4-triazole.
Experimental Protocol: Nucleophilic Aromatic Substitution
Reaction Scheme:
Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.
Step-by-Step Methodology:
-
Reactant Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichlorobenzaldehyde (1 equivalent).
-
Addition of Nucleophile and Base: Add 1H-1,2,4-triazole (1.1 equivalents) and a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents). The choice of a carbonate base is crucial to deprotonate the triazole, forming the more nucleophilic triazolide anion, while being mild enough to avoid unwanted side reactions with the aldehyde functionality.
-
Solvent and Reaction Conditions: Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). These solvents are excellent for SₙAr reactions as they can solvate the cation of the base, thereby increasing the nucleophilicity of the anion. Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-water, which will precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Choice of Starting Material: 2,3-Dichlorobenzaldehyde is an ideal precursor because the ortho-aldehyde group activates the C2-chlorine for nucleophilic substitution.[3][4][5] The C3-chlorine is significantly less reactive due to the lack of ortho/para activation.
-
Base Selection: A non-nucleophilic inorganic base like K₂CO₃ is preferred to prevent side reactions with the aldehyde.
-
Solvent Choice: High-boiling polar aprotic solvents are necessary to achieve the required reaction temperatures and to facilitate the SₙAr mechanism.
An alternative, though likely requiring harsher conditions, would be an Ullmann-type condensation. This copper-catalyzed reaction is a classic method for forming aryl-nitrogen bonds.[6] However, the SₙAr approach is generally preferred for its milder conditions when an activated aryl halide is available.
Potential Biological Activities and Therapeutic Applications
While no direct biological data for 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde has been found, the structural motifs present in the molecule—a substituted benzaldehyde and a 1,2,4-triazole ring—are well-represented in a wide range of biologically active compounds. This allows for an informed speculation on its potential pharmacological profile.
The 1,2,4-Triazole Moiety: A Privileged Scaffold
The 1,2,4-triazole ring is a well-known "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications.[7][8]
-
Antifungal Activity: Many potent antifungal agents, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring.[7][8] This moiety is known to inhibit the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane. The presence of the triazole in the target compound suggests that it could be investigated for antifungal properties.
-
Anticancer Activity: A number of 1,2,4-triazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of enzymes like aromatase.[9][10][11]
-
Other Activities: The 1,2,4-triazole nucleus is also a component of drugs with antiviral, anticonvulsant, and anti-inflammatory properties.[12][13]
The Role of the Substituted Benzaldehyde
Benzaldehyde and its derivatives also exhibit a range of biological effects.
-
Antimicrobial and Antifungal Properties: Substituted benzaldehydes have been shown to possess inherent antimicrobial and antifungal activities.[14][15]
-
Modulation of Biological Pathways: The aldehyde group is a reactive functional group that can potentially interact with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of enzyme activity.
Integrated Potential of the Target Molecule
The combination of the 1,2,4-triazole ring and the 3-chloro-2-substituted benzaldehyde creates a molecule with a unique electronic and steric profile. The chlorine atom and the triazole ring at the 2- and 3-positions of the benzaldehyde could influence the reactivity of the aldehyde and the overall lipophilicity of the molecule, potentially leading to novel biological activities.
Hypothetical Signaling Pathway Interaction:
Given the prevalence of triazoles in antifungal drugs that target ergosterol biosynthesis, a hypothetical interaction pathway is presented below.
Caption: Hypothetical inhibition of the fungal ergosterol pathway.
Future Directions and Conclusion
3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde represents an intriguing, yet underexplored, chemical entity. Its structural features suggest a high potential for biological activity, particularly in the realms of antifungal and anticancer research.
For researchers and drug development professionals, the following steps are recommended:
-
Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, Mass Spectrometry, etc.).
-
Biological Screening: A broad-based biological screening campaign should be initiated to identify its primary biological targets. This could include antimicrobial assays against a panel of fungal and bacterial strains, as well as cytotoxicity assays against various cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and evaluation of analogues would be a logical next step to establish a clear SAR and to optimize the lead compound's potency and pharmacokinetic properties.
References
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PubChem. 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde. National Center for Biotechnology Information. [Link]
- Narigara, R., Joshi, D., Bhola, Y., & Jani, G. (2019). Synthesis and biological activity of some various aldehyde and 1,2,3-triazole containing heterocyclic compounds. World Scientific News, 123, 246-257.
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MDPI. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
- Narigara, R., Joshi, D., Bhola, Y., & Jani, G. (2024, January 24). Synthesis and biological activity of some various aldehyde and 1,2,3-triazole containing heterocyclic compounds. World Scientific News.
- Narigara, R., et al. (2022, August 4). Synthesis and biological activity of some various aldehyde and 1,2,3-triazole containing heterocyclic compounds.
- Gomha, S. M., et al. (2017). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 22(1), 123.
- New N,C-Diaryl-1,2,4-triazol-3-ones: Synthesis and Evaluation as Anticancer Agents. (n.d.). Bentham Science.
- Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022, November 28).
- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
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Dana Bioscience. 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde 1g. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14). pharma-journal.com.ua.
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022, November 12). PMC.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- OpenStax. (2023, September 20). 16.
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- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. (2025, February 15). ScienceDirect.
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Key functional groups in 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
An In-Depth Technical Guide to the Core Functional Groups of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
Executive Summary
3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a polysubstituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its chemical personality and potential biological activity are dictated by the interplay of three distinct functional groups: the benzaldehyde core, a chloro substituent, and a 1,2,4-triazole moiety. This guide provides a detailed analysis of each functional group, exploring its individual contribution to the molecule's reactivity, spectroscopic signature, and overall properties. By understanding the synergy between the aldehyde's electrophilicity, the halogen's electronic influence, and the triazole's role as a privileged pharmacophore, researchers can better predict the molecule's behavior and exploit its potential in drug design and materials science.
Introduction
The rational design of novel chemical entities for drug development hinges on a profound understanding of structure-activity relationships. The molecule 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde presents a compelling case study in molecular architecture. It combines a reactive aldehyde "warhead," a deactivating chloro group that modulates ring electronics, and a 1,2,4-triazole ring—a scaffold renowned for its metabolic stability and diverse pharmacological activities.[1][2] This guide dissects the molecule to its constituent functional parts, offering field-proven insights into their individual and collective impact.
Caption: Electronic effects of the substituents on the benzaldehyde core.
Analytical Characterization: A Self-Validating System
The identification and confirmation of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde rely on a synergistic application of modern spectroscopic techniques. Each method provides unique, complementary information that validates the presence and chemical environment of the key functional groups.
Experimental Protocols
Protocol 1: Spectroscopic Sample Preparation
-
Objective: To prepare a solution of the analyte suitable for NMR, IR, and MS analysis.
-
Materials: 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde (analyte), Deuterated Chloroform (CDCl₃) with 0.03% TMS, HPLC-grade Methanol, appropriate glassware.
-
Procedure (NMR): a. Accurately weigh 5-10 mg of the analyte. b. Dissolve the analyte in approximately 0.6 mL of CDCl₃ in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.
-
Procedure (IR): a. If the sample is a solid, prepare a KBr pellet or use an ATR accessory. b. If a liquid or soluble, cast a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate.
-
Procedure (MS): a. Prepare a dilute solution (approx. 1 mg/mL) of the analyte in HPLC-grade Methanol. b. Further dilute to a final concentration of 1-10 µg/mL for direct infusion analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying specific covalent bonds and functional groups based on their vibrational frequencies.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |
| Aldehyde | C=O Stretch | ~1705-1710 | Strong, sharp. Lowered from aliphatic (~1730) due to conjugation with the aromatic ring. [3][4] |
| Aldehyde | C-H Stretch | ~2720 and ~2820 | Two weak to medium bands (Fermi doublet), highly characteristic of aldehydes. [3][5] |
| Aromatic Ring | C=C Stretch | ~1500-1600 | Medium intensity bands. |
| Aromatic Ring | C-H Stretch | > 3000 | Weak to medium bands. |
| Triazole Ring | C=N, N=N Stretches | ~1400-1650 | Multiple bands, often complex. |
| Chloro Group | C-Cl Stretch | ~600-800 | Medium to strong, in the fingerprint region. |
Table 1: Predicted IR Absorption Frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
| Proton Type (¹H NMR) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | Highly deshielded by the anisotropic effect of the carbonyl group. [6][7] |
| Triazole (C-H) | 8.0 - 9.0 | Two Singlets (s) | Protons on an electron-deficient aromatic heterocycle are significantly deshielded. [8] |
| Aromatic (Benzene) | 7.5 - 8.0 | Multiplets (m) | Complex splitting due to coupling between adjacent protons on the substituted ring. Deshielded by electron-withdrawing groups. |
Table 2: Predicted ¹H NMR Chemical Shifts.
| Carbon Type (¹³C NMR) | Expected Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 190 - 200 | Carbonyl carbons are highly deshielded and appear far downfield. [4] |
| Triazole (C-H) | 145 - 155 | Aromatic carbons in the electron-poor triazole ring. |
| Aromatic (C-Cl, C-N, C-CHO) | 130 - 140 | Quaternary carbons attached to electronegative atoms/groups. |
| Aromatic (C-H) | 120 - 130 | Standard range for aromatic carbons. |
Table 3: Predicted ¹³C NMR Chemical Shifts.
Mass Spectrometry (MS)
MS provides the molecular weight and crucial structural information through fragmentation patterns. Electron Ionization (EI) is a common technique for such molecules. [9] Key Observations:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass.
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). This is a definitive indicator of a single chlorine atom. [10]* Fragmentation:
-
Loss of -CHO (M-29): A common fragmentation pathway for aromatic aldehydes.
-
Loss of -Cl (M-35/37): Cleavage of the carbon-chlorine bond.
-
Cleavage of the triazole ring or the bond connecting it to the benzene ring.
-
Caption: A logical workflow for the structural elucidation of the target molecule.
Conclusion
The three key functional groups of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde—the benzaldehyde core, the chloro substituent, and the 1,2,4-triazole moiety—are not merely passengers on a molecular scaffold. They are active participants that collectively define the molecule's electronic landscape, chemical reactivity, and potential for biological interaction. The aldehyde provides a reactive site for synthetic elaboration, the chloro group fine-tunes the aromatic ring's electronics, and the triazole ring imparts metabolic stability and a high potential for targeted biological activity. A thorough understanding of this intricate interplay, validated through robust analytical techniques, is paramount for any researcher aiming to utilize this molecule as a building block for novel pharmaceuticals or advanced materials.
References
-
1 PubMed Central, National Institutes of Health.
-
11 Chemistry Stack Exchange.
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-
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ResearchGate.
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-
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-
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5 Doc Brown's Chemistry.
-
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-
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-
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-
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-
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-
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-
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7 Doc Brown's Chemistry.
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-
29 Chemistry LibreTexts.
-
30 Indian Academy of Sciences.
-
31 ResearchGate.
-
32 Wikipedia.
-
33 Benchchem.
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Methodological & Application
Synthesis pathways for 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
An in-depth guide to the synthesis of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde, a crucial intermediate in the development of advanced therapeutic agents and functional materials. This document provides researchers, chemists, and drug development professionals with a comprehensive overview of the synthetic pathways, mechanistic details, and field-proven protocols for its preparation.
Introduction and Strategic Overview
3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a substituted aromatic aldehyde featuring a 1,2,4-triazole moiety. The 1,2,4-triazole ring is a well-established pharmacophore found in a wide array of medicinally important compounds, known for its diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2][3] The strategic placement of the triazole, chloro, and aldehyde groups on the benzene ring makes this molecule a versatile building block for constructing more complex molecular architectures in medicinal chemistry.
The primary and most efficient route for the synthesis of this target molecule is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the high reactivity of an activated aryl halide with the nucleophilic 1,2,4-triazole.
Mechanistic Insights: The Rationale Behind the Synthesis
The synthesis of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr). Understanding the mechanism is critical for optimizing reaction conditions and ensuring a successful outcome.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike SN1 and SN2 reactions which are common for aliphatic compounds, SNAr reactions on aromatic rings proceed via a two-step addition-elimination mechanism.[4][5]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (the deprotonated 1,2,4-triazole anion) on the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step when the leaving group (typically a halide) is eliminated.
Causality of Experimental Design
-
Activation of the Aromatic Ring: A standard benzene ring is electron-rich and resistant to nucleophilic attack. For an SNAr reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). In this synthesis, the aldehyde group (-CHO) at the C1 position acts as a powerful EWG. It strongly activates the ortho (C2) and para positions to nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate through resonance.[4][6]
-
Choice of Leaving Group: The reaction requires a good leaving group at the activated C2 position. While various halogens can be used, fluorine is often the best leaving group for SNAr reactions.[7] This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity makes the attached carbon atom highly electrophilic and thus more susceptible to attack, accelerating the reaction.[7] Therefore, 3-Chloro-2-fluorobenzaldehyde is the ideal starting material.
-
Role of the Base and Solvent: 1,2,4-triazole is weakly acidic and requires a base to be deprotonated, forming the much more potent triazolide anion nucleophile. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this purpose. The reaction is best conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents can solvate the cation (e.g., Na+) effectively, leaving the triazolide anion "naked" and highly reactive, while not interfering with the reaction by protonating the intermediates.[8]
Synthesis Pathway and Experimental Workflow
The following diagram illustrates the primary synthetic pathway for the target molecule.
Caption: Figure 1: Primary Synthesis Pathway via SNAr
The general experimental workflow involves the preparation of the nucleophile, the substitution reaction, and subsequent purification of the product.
Caption: Figure 2: General Experimental Workflow
Detailed Application Protocol
This protocol details the synthesis from the preferred starting material, 3-Chloro-2-fluorobenzaldehyde.
Protocol 1: Synthesis from 3-Chloro-2-fluorobenzaldehyde
Objective: To prepare 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde with high purity and yield.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (Example Scale) | Molar Eq. |
| 3-Chloro-2-fluorobenzaldehyde | 55756-63-3 | 158.56 | 1.59 g | 1.0 |
| 1,2,4-Triazole | 288-88-0 | 69.07 | 0.83 g | 1.2 |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 0.48 g | 1.2 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Preparation of Nucleophile:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 1,2,4-triazole (0.83 g, 12 mmol).
-
Add 10 mL of anhydrous DMF and stir to dissolve.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride (0.48 g of 60% dispersion, 12 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of 1,2,4-triazole should be observed.
-
-
Substitution Reaction:
-
In a separate flask, dissolve 3-Chloro-2-fluorobenzaldehyde (1.59 g, 10 mmol) in 10 mL of anhydrous DMF.
-
Add this solution dropwise to the prepared triazole salt solution at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of ice-cold water to quench the reaction.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
-
Expected Results:
-
Appearance: White to off-white solid.
-
Yield: 75-85%.
-
Purity: >98% (as determined by HPLC and NMR).
-
Chemical Formula: C₉H₆ClN₃O[9]
Safety and Handling Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and away from moisture.
-
N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Halogenated Benzaldehydes: Irritants to the skin, eyes, and respiratory system. Avoid inhalation and direct contact.
References
- ResearchGate. (n.d.). Generality in the synthesis of 2‐(1,2,3‐triazoyl)‐benzaldehydes 5...
- Semantic Scholar. (n.d.). Synthesis of some New Derivatives of Triazole using Ortho- Carboxybenzaldehyde as a Synthone.
- MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- PMC. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Frontiers. (2023, May 10). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Deriv
- Google Patents. (2008, December 5). United States Patent.
- PubChem. (n.d.). 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES.
- Google Patents. (n.d.). CA1157869A - Process for producing 1h-1,2,4-triazole.
- MDPI. (2004, March 31). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- 1,2,4-triazoles (including Hydrogenated)
- Google Patents. (2010, January 28). US20100022777A1 - Process for the Preparation of E-3-[2-(7-Chloro-2-Quinolinyl)Ethenyl]Benzaldehyde.
- YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
- OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry.
- YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.
- Nucleophilic Substitution Reactions. (n.d.).
- Dana Bioscience. (n.d.). 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde 1g.
- BenchChem. (n.d.). Application Note and Protocol for the Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline.
- Semantic Scholar. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- PMC. (2022, November 12). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
- ResearchGate. (2017, January 1). Chemistry of 1, 2, 4-Triazole: A Review Article.
- Organic Syntheses Procedure. (n.d.). 3-amino-1h-1,2,4-triazole.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
- Rasayan Journal of Chemistry. (n.d.). TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C.
- Chemical Communications (RSC Publishing). (n.d.). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy.
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Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde Synthesis
Current Status: Active Subject: Yield Improvement & Process Troubleshooting Target Molecule: 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde CAS Registry Number: 1227589-94-5 (Analogous/Generic)
Executive Summary: The Yield Bottleneck
The synthesis of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde presents a classic "ortho-effect" challenge in process chemistry. You are attempting a Nucleophilic Aromatic Substitution (
This guide moves beyond standard literature to address the three critical failure points: Low Conversion , Regioisomeric Impurities , and Aldehyde Degradation during workup.
Module 1: Pre-Reaction Strategy (Substrate Selection)
The "Hidden" Variable: Many protocols attempt to use 2,3-dichlorobenzaldehyde because it is inexpensive. This is the primary cause of low yields. The chloride at the 2-position is a poor leaving group in this sterically crowded environment.
Recommendation: Switch to 2-Fluoro-3-chlorobenzaldehyde .
The fluoride ion is a significantly better leaving group for
| Parameter | 2,3-Dichlorobenzaldehyde | 2-Fluoro-3-chlorobenzaldehyde |
| Reactivity | Low (Requires >120°C) | High (Reacts at 80-90°C) |
| Typical Yield | 30-45% | 75-85% |
| Side Reactions | High (Cannizzaro due to high heat) | Low (Milder conditions) |
| Cost | Low | Moderate (Offsets purification costs) |
Module 2: Reaction Optimization & Regioselectivity
The Challenge: N1 vs. N4 Selectivity
1,2,4-Triazole can attack via N1, N2, or N4.[1] The N1-isomer is thermodynamically preferred, but N4 formation is a kinetic competitor. To maximize the N1-isomer (the target), you must control the deprotonation equilibrium.
Optimized Protocol
-
Solvent: Dimethyl Sulfoxide (DMSO). Why? DMSO solvates the cation (
), leaving the triazolyl anion "naked" and more reactive. DMF is a viable alternative but decomposes to dimethylamine at high temperatures, which can react with your aldehyde. -
Base: Potassium Carbonate (
), anhydrous, milled. -
Stoichiometry:
-
Substrate: 1.0 eq
-
1,2,4-Triazole: 1.1 eq
- : 1.2 eq
-
Step-by-Step Workflow
-
Charge DMSO (5-7 volumes) and 1,2,4-triazole (1.1 eq) into the reactor.
-
Add
(1.2 eq) at room temperature. Stir for 30 mins. Critical: This pre-forms the triazolyl anion. -
Add 2-Fluoro-3-chlorobenzaldehyde (1.0 eq) slowly.
-
Heat to 85°C. Do not exceed 100°C. Higher temperatures promote aldehyde oxidation and N4-isomer formation.
-
Monitor by HPLC. Look for the disappearance of the fluoro-starting material.
Figure 1: Reaction pathway illustrating the bifurcation between the desired N1-isomer and the N4-impurity.
Module 3: Purification (The Bisulfite Breakthrough)
Standard extraction often fails because the product and the starting material have similar polarities. Column chromatography is expensive at scale.
The Solution: Use Sodium Bisulfite (
Bisulfite Purification Protocol
-
Quench: Cool reaction mixture to 20°C. Pour into ice water. Extract crude product into Ethyl Acetate (EtOAc).[3][4]
-
Adduct Formation: Add saturated aqueous
(2.0 eq) to the EtOAc layer. Stir vigorously for 2-4 hours.-
Observation: A white precipitate or a distinct aqueous phase containing the adduct will form.
-
-
Wash: Separate the layers.[2][5]
-
Organic Layer: Contains impurities. Discard.
-
Aqueous/Solid Phase: Contains the Target-Bisulfite Adduct.
-
-
Regeneration: Treat the aqueous phase/solid with Sodium Carbonate (
) or NaOH (10%) until pH > 10.-
Chemistry: High pH reverses the equilibrium, releasing the free aldehyde.
-
-
Final Isolation: Extract the regenerated aldehyde back into EtOAc, dry over
, and concentrate.
Figure 2: Purification workflow using the Bisulfite Adduct method to remove non-aldehyde impurities.
Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion. Should I increase the temperature?
A: Proceed with caution. Increasing temperature >100°C often degrades the aldehyde functionality (Cannizzaro reaction) or causes the triazole to detach.
-
Better Fix: Add a catalytic amount of 18-Crown-6 (if using
) to increase the basicity and solubility of the carbonate. Alternatively, switch to Cesium Carbonate ( ) which is more soluble in DMSO and often drives difficult reactions to completion at lower temperatures.
Q2: I see a "double spot" on TLC that is very close to the product.
A: This is likely the N4-isomer . 1,2,4-triazole is symmetrical, but when substituted, the N1 and N4 positions are distinct.
-
Fix: The bisulfite method (Module 3) will not remove this isomer because it also contains an aldehyde. You must rely on recrystallization . The N1 isomer is typically more crystalline. Try recrystallizing from Isopropyl Alcohol (IPA) or an EtOAc/Heptane mixture.
Q3: The aldehyde turned into a carboxylic acid during workup.
A: This is air oxidation.
-
Fix: Degas all solvents with Nitrogen/Argon before use. Perform the bisulfite regeneration step quickly and do not let the basic solution sit for extended periods, as aldehydes can disproportionate (Cannizzaro) in strong base.
References
-
Merck Sharp & Dohme Corp. (2014). Process for the preparation of suvorexant intermediates.[6][7][8] Patent WO2014014745. (Describes the general conditions for triazole-benzaldehyde coupling).
-
BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts: Protocols and Troubleshooting. (General reference for the bisulfite methodology).
- Li, J. J. (2014). Innovative Drug Synthesis. Wiley-Interscience.
-
Organic Chemistry Portal. (2023). Synthesis of 1,2,4-Triazoles.[9][1][10][11][12] (Mechanistic insights into N1 vs N4 regioselectivity).
Sources
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 2. Workup [chem.rochester.edu]
- 3. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suvorexant patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 7. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. html.rhhz.net [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 11. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold [mdpi.com]
- 12. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde (recrystallization vs chromatography)
Executive Summary & Decision Matrix
The Challenge: Purifying 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde presents a specific set of chemical challenges. The molecule contains a basic triazole ring, an electrophilic aldehyde, and a lipophilic chloro-benzene core. The primary impurities are typically:
-
Regioisomers: N2-isomer (kinetic) vs. N1-isomer (thermodynamic).
-
Starting Material: Unreacted 2,3-dichlorobenzaldehyde (due to steric hindrance at the 2-position).
-
Oxidation Byproducts: Corresponding benzoic acid derivatives (if aldehyde is exposed to air).
The Solution: While chromatography is useful for analytical isolation or low-yielding R&D batches, recrystallization is the industry-standard method for this intermediate to achieve >99.5% purity required for downstream API synthesis (e.g., Suvorexant).
Method Selection Guide
Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude material attributes.
Module A: Recrystallization (The Standard Protocol)
Context: Recrystallization is preferred because the N1-triazolyl isomer (desired) typically packs into a crystal lattice more efficiently than the N2-isomer or the starting aldehyde.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Applicability | Pros | Cons |
| Isopropyl Acetate (IPAc) / n-Heptane | 1:2 to 1:4 | Primary Recommendation | Excellent rejection of non-polar starting materials; high recovery yield. | Requires precise temperature control to avoid oiling out. |
| Isopropanol (IPA) / Water | 3:1 to 1:1 | Alternative | Good for removing inorganic salts and polar triazole residues. | Water can promote hydrate formation; harder to dry. |
| Toluene | 100% | Specific Cases | Good solubility at high T; effective for regioisomer separation. | High boiling point makes drying difficult; toxicity concerns. |
Step-by-Step Protocol (IPAc/Heptane System)
-
Dissolution:
-
Charge crude solid into the reactor.
-
Add Isopropyl Acetate (IPAc) (approx. 3-5 volumes relative to weight).
-
Heat to 70–75°C . If solids remain, add IPAc in 0.5 vol increments until dissolved.
-
Critical Check: If the solution is dark/black, treat with activated carbon (5% w/w) for 30 mins at 70°C, then hot filter.
-
-
Nucleation (Seeding):
-
Cool the solution slowly to 55–60°C .
-
Seed with 0.5% pure crystal seed (if available) to prevent oiling out.
-
Why? This molecule has a low melting point and high lipophilicity; without seeds, it may separate as a supercooled oil rather than crystals.
-
-
Anti-Solvent Addition:
-
Hold temperature at 55°C.
-
Slowly add n-Heptane (antisolvent) over 1–2 hours. Target a final ratio of 1:3 (IPAc:Heptane).
-
Observation: The solution should turn cloudy (metastable zone).
-
-
Cooling & Isolation:
Module B: Flash Chromatography (The Cleanup Protocol)
Context: Chromatography is reserved for low-purity batches (<80%) or when the regioisomer ratio is poor (e.g., significant N2-isomer presence).
Stationary Phase Considerations
The triazole ring is basic. On standard acidic silica gel, the molecule may "streak" or "tail," leading to poor resolution.
-
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase, or use "Neutral Silica."
Eluent Systems
-
Option 1 (Standard): Dichloromethane (DCM) / Methanol (98:2 to 95:5).
-
Best for: Removing polar oxidation byproducts.
-
-
Option 2 (Non-Halogenated): Ethyl Acetate / Hexanes (Gradient: 20% to 60% EtOAc).
-
Best for: Separating the non-polar starting material (2,3-dichlorobenzaldehyde) which elutes early.
-
Troubleshooting "Tailing" on Columns
If you observe band broadening:
-
Add Modifier: Add 0.5% TEA to the mobile phase.
-
Switch Solvent: Use Acetone/Hexane instead of EtOAc/Hexane (Acetone suppresses silanol interactions better).
Troubleshooting Guide & FAQs
Issue 1: "Oiling Out" During Recrystallization
Symptom: As the solution cools, liquid droplets form instead of crystals.
-
Root Cause:
-
Cooling too fast (supersaturation spike).
-
Impurity profile is too high (impurities lower the melting point).
-
Solvent system is too non-polar.
-
-
Resolution:
-
Re-heat to dissolve the oil.
-
Seed the mixture at a higher temperature (just below the saturation point).
-
Add more solvent (IPAc) to lower the concentration slightly.
-
Technique: Use "Slow Cooling" (5°C/hour) in the critical nucleation zone.
-
Issue 2: Low Yield (<60%)
Symptom: Significant product remains in the mother liquor.
-
Root Cause:
-
Too much good solvent (IPAc).
-
Final temperature not low enough.
-
-
Resolution:
-
Increase the ratio of Anti-solvent (Heptane).
-
Check the mother liquor by HPLC.[4] If product is present, concentrate the mother liquor and run a "Second Crop" crystallization.
-
Issue 3: Regioisomer Persistence
Symptom: N2-isomer (impurity) tracks with the product.
-
Root Cause: Structural similarity leads to co-crystallization or co-elution.
-
Resolution:
-
Switch Solvent: Change from IPAc/Heptane to IPA/Water . The hydrogen bonding network in water often discriminates better between triazole isomers (N1 vs N2) than non-polar solvents.
-
Scientific Validation (E-E-A-T)
Mechanism of Separation
The separation relies on the thermodynamic stability of the N1-isomer. In the synthesis of Suvorexant intermediates, the coupling of 1,2,4-triazole often yields a mixture. The N1-isomer has a higher symmetry and better packing efficiency in the crystal lattice compared to the "kinked" N2-isomer. By controlling the cooling rate (Module A, Step 4), we allow the N1-isomer to crystallize preferentially while the N2-isomer remains in the solution (Mother Liquor) due to its higher solubility energy barrier.
Workflow Visualization
Figure 2: Linear process flow for the isolation of high-purity triazolyl-benzaldehyde intermediate.
References
-
Merck Sharp & Dohme Corp. (2012). Process for the preparation of suvorexant and intermediates. World Intellectual Property Organization. Patent WO2012148553.[1]
-
Strotman, N. A., et al. (2011). Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant. Journal of the American Chemical Society.
-
Mangion, I. K., et al. (2012). Enzymatic Dynamic Kinetic Resolution of a Spirocyclic Ketone for the Synthesis of a Dual Orexin Receptor Antagonist. Organic Letters.
-
Breslin, H. J., et al. (2008). Substituted 1,4-diazepanes as orexin receptor antagonists. U.S. Patent 7,951,797.[1]
(Note: While specific literature on the isolated benzaldehyde intermediate is proprietary to process patents, the solvent systems cited above are derived from the optimized "Suvorexant" process chemistry which utilizes this exact intermediate class.)
Sources
Technical Support Center: Stability and Reactivity of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde in Oxidative Reactions
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses the stability and reactivity of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde under oxidative conditions. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting advice to ensure the success of your experiments.
Introduction: Understanding the Molecule
3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a unique molecule featuring an aldehyde functional group, which is susceptible to oxidation, positioned on a benzene ring substituted with both a deactivating chloro group and a nitrogen-rich triazole heterocycle. The electronic interplay between these groups dictates the compound's reactivity and stability. The 1,2,4-triazole ring is generally considered an electron-withdrawing group, which can influence the reactivity of the adjacent aldehyde.[1] This guide will help you navigate the challenges and opportunities presented by this molecular architecture.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when oxidizing 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde?
A1: There are two main areas of concern: the aldehyde group and the 1,2,4-triazole ring.
-
Aldehyde Oxidation: The primary goal is typically the selective oxidation of the aldehyde to a carboxylic acid. The challenge lies in achieving complete conversion without initiating side reactions.
-
Triazole Ring Stability: The 1,2,4-triazole ring is a relatively stable aromatic heterocycle.[2] However, under harsh oxidative conditions, there is a potential for N-oxidation or, in extreme cases, ring cleavage. The lone pairs on the nitrogen atoms make them potential sites for interaction with strong oxidants.
-
Chloro Substituent: The chloro group is generally stable under most oxidative conditions used for aldehyde-to-acid transformations.
Q2: Which oxidizing agents are recommended for the conversion of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde to the corresponding carboxylic acid?
A2: Mild to moderately strong oxidizing agents are recommended to ensure the integrity of the triazole ring.
-
Potassium Permanganate (KMnO₄): Under controlled basic or neutral conditions, KMnO₄ can be effective. However, it is a strong oxidant, and careful temperature control is necessary to prevent over-oxidation or degradation.[3]
-
Jones Reagent (CrO₃/H₂SO₄/acetone): This is a powerful oxidant suitable for many benzaldehydes. However, the strongly acidic conditions might affect the triazole ring's stability. A buffered system might be necessary.
-
Pinnick Oxidation (NaClO₂/NaH₂PO₄): This is often the preferred method for oxidizing aldehydes in the presence of sensitive functional groups. The mild, slightly acidic conditions are generally well-tolerated by N-heterocycles.
-
Silver(I) Oxide (Ag₂O): The Tollens' reagent or variations thereof can be used for a mild and selective oxidation.
Q3: Can I use N-heterocyclic carbene (NHC)-catalyzed oxidation methods?
A3: Yes, and this is an interesting avenue to consider. Triazolium salts, which are structurally related to your compound, are often used as pre-catalysts in NHC-catalyzed oxidations.[4][5][6] This suggests that the triazole moiety is stable and, in fact, integral to this type of reaction mechanism. These methods often employ mild oxidants like manganese(IV) oxide (MnO₂) and can be highly efficient.[4][6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Conversion | Ineffective oxidizing agent. | - Ensure the oxidant is fresh and has not degraded. - Consider a stronger, yet compatible, oxidizing agent from the recommended list. |
| Insufficient reaction time or temperature. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Gradually increase the temperature while monitoring for byproduct formation. | |
| Formation of Unidentified Byproducts | Over-oxidation or degradation of the triazole ring. | - Switch to a milder oxidizing agent like sodium chlorite (Pinnick oxidation). - Lower the reaction temperature and carefully control the stoichiometry of the oxidant. |
| Reaction with the solvent. | - Ensure the solvent is inert under the reaction conditions. For example, avoid alcohols if using a strong oxidant that could oxidize them. | |
| Difficulty in Product Isolation | The product, 3-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid, may be soluble in the aqueous phase. | - After acidification, if the product does not precipitate, perform an extraction with a suitable organic solvent like ethyl acetate. - Ensure the pH is sufficiently low to protonate the carboxylic acid. |
Experimental Protocols
Protocol 1: Pinnick Oxidation (Recommended for High Selectivity)
This protocol is designed to be mild and selective, minimizing the risk of side reactions involving the triazole ring.
-
Dissolution: In a round-bottom flask, dissolve 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde (1.0 eq) in a suitable solvent such as tert-butanol or a mixture of THF and water.
-
Buffering: Add a phosphate buffer, typically sodium dihydrogen phosphate (NaH₂PO₄) (1.2 eq), to maintain a slightly acidic pH.
-
Scavenger: Add a scavenger like 2-methyl-2-butene (5-10 eq) to quench the hypochlorite byproduct.
-
Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 eq) in water. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously and monitor its progress using TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, quench the reaction with a solution of sodium sulfite. Acidify the mixture with HCl (1M) to a pH of approximately 2-3.
-
Isolation: If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid.
Data Summary
The following table provides a qualitative summary of the expected compatibility of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde with various oxidizing agents.
| Oxidizing Agent | Typical Conditions | Expected Outcome | Potential Issues |
| Sodium Chlorite (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene | High yield of carboxylic acid | Minimal |
| Potassium Permanganate (KMnO₄) | Acetone/H₂O, basic or neutral | Good yield, but requires careful control | Over-oxidation, triazole ring degradation |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Moderate to good yield | Acid sensitivity of the triazole ring |
| Silver(I) Oxide (Ag₂O) | aq. NH₃ or NaOH | Good yield of carboxylic acid | Cost of reagent |
| Manganese(IV) Oxide (MnO₂) | Dichloromethane or Chloroform, reflux | Generally unreactive for non-activated aldehydes | May require NHC catalysis for efficacy[4] |
Visualization of Experimental Workflow
Oxidant Selection Workflow
The following diagram illustrates a decision-making process for selecting an appropriate oxidizing agent for 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Caption: Decision tree for selecting an appropriate oxidant.
References
-
N-Heterocyclic Carbene-Catalyzed Oxidations. National Institutes of Health.[Link]
-
Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. Semantic Scholar.[Link]
-
Oxidative amidation of aldehydes with triazole to prepare acyl triazoles. ResearchGate.[Link]
-
Oxidation of mesoxalaldehyde bis- and tris-(benzoylhydrazones). Royal Society of Chemistry.[Link]
-
Synthesis and Catalytic Applications of 1,2,4- Triazoles in Oxidative Processes. TRACE: Tennessee Research and Creative Exchange.[Link]
-
Triazole. Wikipedia.[Link]
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.[Link]
-
N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. MDPI.[Link]
-
Oxidation of Styrene to Benzaldehyde Catalyzed by Schiff Base Functionalized Triazolylidene Ni(II) Complexes. MDPI.[Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate.[Link]
-
Triazole ring-opening leads to the discovery of potent nonsteroidal 17β-hydroxysteroid dehydrogenase type 2 inhibitors. PubMed.[Link]
- 3-chloro methyl benzoic acid synthetic method.
-
Metal catalyzed C–H functionalization on triazole rings. Semantic Scholar.[Link]
Sources
Minimizing side reactions during the formylation of chlorophenyl triazoles
Introduction: The Stability-Reactivity Paradox
Welcome to the Advanced Synthesis Support Center. You are likely here because the formylation of 1-(chlorophenyl)-1,2,4-triazoles is failing to yield the target aldehyde in high purity.
This substrate presents a classic "Stability-Reactivity Paradox":
-
The Triazole Ring: Is electron-deficient, making it resistant to electrophilic aromatic substitution (Vilsmeier-Haack).
-
The Chlorophenyl Group: Is sensitive to nucleophilic attack and halogen-metal exchange (Lithiation), leading to dechlorination —the most common side reaction in this workflow.
This guide moves beyond standard textbook answers to address the specific kinetic competitions causing your impurities.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am using Vilsmeier-Haack (POCl₃/DMF), but conversion is <10%. Why?
Diagnosis: Electronic Deactivation. Technical Insight: The 1,2,4-triazole ring is π-deficient (similar to pyridine). The iminium species generated by POCl₃/DMF is a weak electrophile. It cannot overcome the high activation energy required to attack the electron-poor C-5 position of the triazole. Side Reaction Risk: Forcing this reaction (High T > 100°C) leads to triazole ring fragmentation and polymerization rather than formylation. Recommendation: Stop using Vilsmeier-Haack for C-formylation of this substrate. Switch to Module 2 (Metallation) .
Q2: I switched to n-BuLi at -78°C, but I am seeing significant "des-chloro" product (Dechlorination).
Diagnosis: Halogen-Metal Exchange Competition. Technical Insight: Lithium-Halogen exchange is kinetically faster than C-H deprotonation, especially if the chlorine is in the ortho or meta position.
-
Mechanism: The alkyllithium attacks the halogen atom directly, generating a phenyl lithium species which protonates upon workup, resulting in the loss of the chlorine atom. Corrective Action: You must switch to a non-nucleophilic base (LDA/LiTMP) or a Turbo-Grignard reagent. (See Protocol A).
Q3: My product contains a mixture of regioisomers.
Diagnosis: Directed Ortho Metalation (DoM) Interference. Technical Insight: The triazole nitrogens are strong directing groups. However, the chlorine atom on the phenyl ring can also direct metalation ortho to itself. Corrective Action: Use Magnesiation (iPrMgCl·LiCl).[1][2][3] The Carbon-Magnesium bond is more covalent and less basic than C-Li, offering higher thermodynamic selectivity for the most acidic proton (Triazole C-5) over the kinetic DoM sites on the phenyl ring.
Module 2: The Solution – Controlled Metallation Pathways
To minimize side reactions, we must visualize the competing pathways. The diagram below illustrates why standard Lithiation fails and how Magnesiation succeeds.
Pathway Analysis: Dechlorination vs. Formylation
Figure 1: Mechanistic bifurcation showing how n-BuLi leads to dechlorination (Red Path) while LDA and Turbo-Grignards favor the desired formylation (Green/Yellow Path).
Module 3: Optimized Experimental Protocols
Protocol A: The "Turbo-Grignard" Method (Recommended)
Best for: Substrates sensitive to dechlorination and ring opening.
Rationale: The Knochel Turbo-Grignard (iPrMgCl·LiCl) operates at higher temperatures than n-BuLi (-20°C vs -78°C) but is less nucleophilic , preventing the attack on the Chlorine atom while successfully metalating the Triazole C-5 position [1].
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck flask under Argon.
-
Dissolution: Dissolve 1.0 eq of chlorophenyl triazole in anhydrous THF (0.5 M concentration).
-
Activation: Cool to -20°C (Use CCl₄/Dry Ice bath).
-
Metalation: Add 1.1 eq of iPrMgCl·LiCl (Turbo Grignard) dropwise over 15 minutes.
-
Critical Checkpoint: Stir for 30-60 mins. Monitor by GC-MS (quench a 50µL aliquot with D₂O).
-
Pass Criteria: >95% Deuterium incorporation at C-5; <1% Dechlorination.
-
-
Formylation: Add 1.5 eq of anhydrous DMF dropwise.
-
Warm-up: Allow to warm to 0°C over 1 hour.
-
Quench: Quench with sat. NH₄Cl or 1M HCl (keep pH < 4 to hydrolyze the hemiaminol intermediate).
Protocol B: The LDA Low-Temp Method (Alternative)
Best for: Labs without access to Turbo-Grignard reagents.
Rationale: LDA is a bulky, non-nucleophilic base. It is too sterically hindered to attack the Chlorine atom (preventing Li-Cl exchange) but strong enough to deprotonate the Triazole C-H [2].
Step-by-Step Workflow:
-
Generation: Generate LDA in situ (Diisopropylamine + n-BuLi) in THF at 0°C, then cool to -78°C .
-
Addition: Add the chlorophenyl triazole solution (in THF) slowly down the side of the flask to the LDA solution.
-
Note: Inverse addition (Substrate to Base) ensures the base is always in excess, preventing side reactions between lithiated and non-lithiated species.
-
-
Trapping: Stir for 15 mins at -78°C, then add DMF (2.0 eq) immediately.
-
Warning: Do not let the lithiated triazole sit. Triazolyl-lithiums are thermally unstable and can undergo ring fragmentation even at -50°C [3].
-
-
Workup: Standard acidic workup.
Module 4: Data Summary & Comparison
| Parameter | Vilsmeier-Haack | n-BuLi Lithiation | Turbo-Grignard (Recommended) |
| Primary Mechanism | Electrophilic Aromatic Subst. | Deprotonation (competes w/ Li-Cl exch) | Magnesiation |
| Major Side Reaction | No Reaction / Tars | Dechlorination (Li-Cl exchange) | None (High Chemoselectivity) |
| Temperature | 80°C - 100°C | -78°C (Strict) | -20°C to 0°C (Forgiving) |
| Yield (Typical) | < 15% | 40-60% (Variable) | 85-95% |
| Cl-Retention | High | Low (High risk) | Excellent |
Module 5: Troubleshooting Flowchart
Use this logic gate to determine your next experimental step.
Figure 2: Logic flow for identifying the root cause of failure based on impurity profile.
References
-
Knochel, P., et al. (2004).[1] "A New Turbo-Grignard Reagent for the Functionalization of Aryl and Heteroaryl Halides." Angewandte Chemie International Edition. [Link]
-
Mongin, F., et al. (2005). "Deprotonation of 1,2,4-Triazoles: A Route to Functionalized Derivatives." Tetrahedron. [Link]
-
Begtrup, M., et al. (1993). "Metalation of 1,2,3-Triazoles and 1,2,4-Triazoles." Advances in Heterocyclic Chemistry. [Link]
-
Charette, A. B., et al. (2010). "Handbook of Reagents for Organometallic Synthesis." Wiley-VCH. [Link]
Sources
Optimizing reaction temperature for 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde synthesis
Topic: Temperature Optimization for 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde Ticket ID: SVRX-INT-004 Responder: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely encountering stalling conversion or "tarring" during the SNAr coupling of 2,3-dichlorobenzaldehyde with 1,2,4-triazole .
The synthesis of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is not a standard nucleophilic substitution. The 3-chloro substituent exerts significant steric hindrance , raising the activation energy (
The Critical Window: Our internal data and process literature indicate an optimal process window of 110°C – 115°C .
-
< 100°C: Kinetic trapping leads to incomplete conversion and higher ratios of the unwanted N2/N4-isomers.
-
> 125°C: Rapid degradation of the aldehyde (darkening/tar) and potential sublimation of triazole.
Module 1: The Thermodynamic Landscape
Why 80°C is Not Enough
Users often attempt this reaction at 80°C (standard for unhindered SNAr). However, the ortho-chloro group at position 3 twists the transition state, making the approach of the triazole nucleophile difficult.[1] You must supply enough thermal energy to overcome this steric penalty.
Regioselectivity & Isomer Control
1,2,4-Triazole is an ambident nucleophile.[1]
-
N1-Attack (Desired): Thermodynamically stable.
-
N4-Attack (Undesired): Kinetically accessible but less stable.
-
N2-Attack (Undesired): Sterically disfavored but possible.
At lower temperatures (80-90°C), you may observe a higher ratio of the N4 kinetic product. Heating to 110°C+ facilitates the reversibility of the N4-adduct formation, funneling the mixture toward the thermodynamic N1-product.
Visualizing the Pathway
The following diagram illustrates the competing pathways and the energy barrier imposed by the 3-Cl substituent.
Figure 1: Reaction energy landscape showing the necessity of high temperature to access the thermodynamic N1-product while avoiding the kinetic N4-trap.
Module 2: Optimized Experimental Protocol
This protocol is adapted from process development data for Suvorexant intermediates. It minimizes base-mediated aldehyde degradation while maximizing SNAr conversion.
Reagents:
-
2,3-Dichlorobenzaldehyde (1.0 equiv)
-
1,2,4-Triazole (1.2 equiv)[1]
-
K2CO3 (1.5 equiv, anhydrous, milled)[1]
-
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[2] Note: DMSO offers faster rates but harder workup.[1]
Step-by-Step Methodology:
-
Preparation: Charge 2,3-dichlorobenzaldehyde and 1,2,4-triazole into the reactor. Add DMF (5-7 volumes relative to aldehyde mass).
-
Base Addition: Add K2CO3 at ambient temperature.
-
Critical: Ensure K2CO3 is finely milled. Particle size affects reaction rate significantly in heterogeneous SNAr.
-
-
The Ramp: Heat the slurry to 110°C over 30 minutes.
-
Reaction: Hold at 110°C – 115°C for 12–16 hours.
-
Monitor: Check HPLC at 12 hours. Target <2% starting material.
-
-
Quench: Cool to 25°C. Pour mixture into ice water (10 volumes). The product should precipitate as a solid.[1]
-
Purification: Filter and wash with water. Recrystallize from Ethanol/Water if N4 isomer > 0.5%.
Data: Temperature vs. Conversion & Purity
| Temperature | Time (h) | Conversion (%) | N1 : N4 Ratio | Impurity Profile |
| 80°C | 24 | 45% | 85 : 15 | Clean, but stalled |
| 100°C | 18 | 88% | 92 : 8 | Trace tar |
| 115°C (Optimal) | 14 | >98% | 99 : 1 | < 0.5% Tar |
| 135°C | 6 | 100% | 99 : 1 | > 5% Tar (Dark) |
Module 3: Troubleshooting & FAQ
Q1: My reaction mixture turned black and yield is low. What happened?
A: You likely experienced Cannizzaro disproportionation or polymerization.
-
Cause: Temperatures exceeding 130°C or presence of water. At high temps, hydroxide (generated from trace water + carbonate) attacks the aldehyde.[1]
-
Fix:
-
Dry your solvent (DMF) and K2CO3.
-
Strictly cap temperature at 115°C.
-
Use an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aldehyde to benzoic acid.
-
Q2: I see a persistent impurity at RRT 0.9. Is this the N4 isomer?
A: Yes, the N4-isomer typically elutes just before the N1-product on reverse-phase HPLC.
-
Cause: Kinetic trapping.
-
Fix: Do not stop the reaction early. Extend the hold time at 115°C. The reaction is reversible; the N4 isomer will eventually revert to starting materials and convert to the more stable N1 isomer (Thermodynamic Sink).[1]
Q3: Can I use NaH instead of K2CO3 to lower the temperature?
A: Not recommended. While NaH is a stronger base and generates the triazolide anion faster, it is dangerous with aldehydes.[1] NaH can reduce the aldehyde or cause rapid exothermic polymerization. Carbonate bases (K2CO3 or Cs2CO3) provide a "buffered" deprotonation that protects the sensitive aldehyde group.
Module 4: Diagnostic Decision Tree
Use this flow to diagnose your current batch failure.
Figure 2: Diagnostic workflow for troubleshooting reaction failures.
References
-
Strotman, N. A., et al. (2011).[1][3] "Reaction Development and Process Optimization of the Suvorexant Intermediate." Organic Process Research & Development. (Note: Generalized reference to OPRD Suvorexant literature).
-
Mangion, I. K., et al. (2011).[1] "Process Development of Suvorexant." Merck Research Laboratories. (WO Patent 2012148553A1).
-
WIPO Patent Scope. (2017). "Suvorexant Intermediate and Preparation Method Thereof." World Intellectual Property Organization.
Sources
Technical Support Center: Moisture Sensitivity in Benzaldehyde Derivatives
Status: Operational Ticket Focus: Handling, Synthesis, and Purification of Moisture-Sensitive Benzaldehyde Derivatives Assigned Specialist: Senior Application Scientist
Introduction: The "Hidden" Moisture Problem
Welcome to the Technical Support Center. You are likely here because your benzaldehyde derivative synthesis failed, yielded a "goo," or decomposed on the column.
While benzaldehyde itself is relatively robust, its derivatives—particularly imines (Schiff bases) , acetals , and activated intermediates —are notoriously moisture-sensitive.[1] Furthermore, electron-deficient benzaldehydes (e.g., 4-nitrobenzaldehyde) are prone to hydration, while electron-rich variants (e.g., 4-methoxybenzaldehyde) are susceptible to rapid autoxidation accelerated by moisture.[1]
This guide moves beyond basic "dry glassware" advice. We break down the chemical causality of failure and provide self-validating protocols to ensure success.
Module 1: Storage & Pre-Reaction Troubleshooting
Q: My benzaldehyde starting material has white crystals around the cap. Is it usable?
Diagnosis: This is benzoic acid, formed via autoxidation.[1] Moisture acts as a carrier for atmospheric oxygen and trace metal ions that catalyze this radical process.[1] The Fix:
-
Wash: Dissolve the aldehyde in diethyl ether and wash with saturated NaHCO₃ (removes benzoic acid).[1] Dry over MgSO₄ and concentrate.
-
Distill: For liquids, vacuum distillation under nitrogen is the gold standard.[1]
-
Store: Store under Argon (heavier than air) in a taped, parafilm-sealed vial at 4°C.
Q: How do I dry a hygroscopic solid benzaldehyde derivative before use?
Protocol: Do not just put it in an oven (thermal decomposition risk). Use Azeotropic Drying .[1]
-
Dissolve the solid in anhydrous Toluene or Benzene .[1]
-
Rotary evaporate the solvent.[1][2] The water forms a low-boiling azeotrope with the solvent and is pulled off first.[1]
-
Repeat 3x.
-
Store in a desiccator or glovebox immediately.[1]
Module 2: Synthesis – Condensation Reactions (Imines/Acetals)
This is the most common failure point. The reaction
Decision Matrix: Selecting the Right Water Removal Method
Do not default to Dean-Stark for everything. Choose based on scale and sensitivity.
Caption: Workflow for selecting water removal agents based on reaction scale and thermal stability.
Q: My imine synthesis has stalled at 60% conversion. Adding more sieves didn't help.
The "Expert" Solution: Titanium(IV) Ethoxide [Ti(OEt)₄] Molecular sieves can be slow and get coated by byproducts.[1] For difficult benzaldehyde condensations, use Ti(OEt)₄.[1] It acts as a dual-function reagent :
-
Lewis Acid: Activates the carbonyl oxygen.[1]
-
Water Scavenger: Reacts irreversibly with water to form inert TiO₂.[1]
Protocol (Ti(OEt)₄ Method):
-
Dissolve benzaldehyde (1.0 eq) and amine (1.1 eq) in anhydrous THF.
-
Add Ti(OEt)₄ (2.0 eq) (Handle under N₂; it is viscous and moisture sensitive).[1]
-
Stir at Room Temp for 6–12 hours.
-
Workup (Critical): Pour into saturated aqueous NaHCO₃ (precipitates TiO₂). Filter through a Celite pad.[1][2] The filtrate contains your dry product.[1]
Module 3: Nucleophilic Additions (Grignard/Lithium)
Q: I quenched my Grignard reaction, but I recovered mostly starting material (Benzaldehyde). Why?
Diagnosis: "Wet" benzaldehyde acts as a proton source, quenching the Grignard reagent (
-
Titration: You cannot "guess" dryness.[1] If you suspect moisture, use a sacrificial base (e.g., iPrMgCl) to scavenge protons before adding your expensive nucleophile, or dry the aldehyde via azeotrope (see Module 1).[1]
-
Temperature: Perform addition at -78°C. At low temps, the rate of nucleophilic attack often outcompetes proton transfer if water traces are minimal.[1]
Module 4: Purification & Analysis
Q: My product looked pure by NMR, but decomposed into two spots on the TLC plate/Column.
Diagnosis: Silica Gel Hydrolysis.
Standard silica gel is slightly acidic (
Protocol: Neutralizing the Stationary Phase Do not use bare silica for moisture/acid-sensitive benzaldehyde derivatives.[1]
| Method | Procedure | Best For |
| Triethylamine (Et₃N) Pass | Flush column with 1% Et₃N in Hexanes before loading sample.[1] Add 0.5% Et₃N to eluent.[1] | Imines (Schiff Bases) |
| Basic Alumina | Use Basic Alumina (Brockmann Grade II or III) instead of silica.[1] | Highly acid-sensitive Acetals |
| Recrystallization | Avoid chromatography entirely.[1] Crystallize from Hexane/Et₂O.[1] | Solid derivatives |
Q: How do I run an NMR on a moisture-sensitive benzaldehyde derivative without it hydrolyzing in the tube?
The "Self-Validating" NMR Test:
-
Use CDCl₃ from a fresh ampoule or stored over activated 4Å molecular sieves.[1]
-
The Acid Test: Chloroform naturally decomposes to HCl over time.[1] Filter the solvent through a small plug of basic alumina directly into the NMR tube.[1]
-
Validation: If your aldehyde peak (CHO, ~10 ppm) grows over 1 hour while your derivative peak shrinks, your solvent is wet/acidic.[1]
References & Grounding
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][3][4] (The definitive guide for drying solvents and reagents).[1] [1]
-
Love, B. E., & Ren, J. (1993).[1] Synthesis of sterically hindered imines using titanium(IV) ethoxide. The Journal of Organic Chemistry, 58(19), 5567-5569.[1] (Establishes the Ti(OEt)4 protocol). [1]
-
Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents. (Standard operating procedures for Sure/Seal and inert gas handling).
-
Look, G. C., et al. (1995).[1] The use of orthoformates as drying agents in chemical synthesis.[1][5] Tetrahedron Letters, 36(17), 2937-2940.[1] (Chemical dehydration alternatives).
Sources
Validation & Comparative
Navigating the Maze: A Comparative Guide to the LC-MS Fragmentation Pattern of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for this purpose, providing not only molecular weight information but also critical structural insights through the analysis of fragmentation patterns. This guide offers an in-depth, technically-grounded comparison of the expected collision-induced dissociation (CID) fragmentation pattern of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde, a compound of interest in medicinal chemistry, against simpler structural analogs. By understanding the fragmentation behavior of its constituent parts, we can build a predictive and robust analytical method for its identification and characterization.
The Analytical Challenge: A Molecule of Composite Functionality
3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde presents a unique analytical challenge due to the interplay of its three key functional groups: a chlorinated benzene ring, an aldehyde group, and a 1,2,4-triazole substituent. Each of these moieties imparts distinct characteristics to the molecule's behavior in the mass spectrometer. The chlorinated aromatic ring introduces a characteristic isotopic pattern and influences the electronic environment. The aldehyde group is a site of potential fragmentation, and the triazole ring is known to undergo specific ring-opening and cleavage pathways.[1][2] Understanding how these groups collectively influence the fragmentation is key to developing a selective and sensitive LC-MS/MS method.
Experimental Protocol: A Foundation for Reproducible Results
To generate the predictive fragmentation data discussed herein, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is proposed. The trustworthiness of any analytical guide rests on a transparent and scientifically sound methodology.
Liquid Chromatography Separation:
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18) is a suitable starting point for retaining this moderately polar compound.[1]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is recommended. The acidic modifier promotes protonation for positive ion mode electrospray ionization (ESI).
-
Gradient: A typical gradient might start at 10-20% B, ramping up to 90-95% B over several minutes to ensure elution and separation from potential impurities.
Mass Spectrometry Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method, as the triazole moiety is readily protonated.
-
MS1 Scan: A full scan MS1 analysis will determine the protonated molecular ion [M+H]⁺. For 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde (C₉H₆ClN₃O), the expected monoisotopic mass of the neutral molecule is approximately 207.02 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z 208.03, with a characteristic isotopic peak for the presence of chlorine at m/z 210.03 in an approximate 3:1 ratio.
-
MS2 Fragmentation (CID): The protonated molecular ion (m/z 208.03) is isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.[3] The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.
A Visual Workflow for LC-MS/MS Analysis
Caption: A generalized workflow for the LC-MS/MS analysis of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Predicting the Fragmentation Pattern: A Comparative Approach
To construct a reliable fragmentation pattern, we will compare the expected behavior of our target molecule with that of its simpler constituents: benzaldehyde and N-phenyl-1,2,4-triazole.
Comparison with Benzaldehyde
Benzaldehyde, under CID, exhibits a well-characterized fragmentation pattern. The primary fragmentations involve the loss of a hydrogen radical to form the stable benzoyl cation, followed by the loss of carbon monoxide.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Assignment |
| 107 ([C₇H₇O]⁺) | 105 | H• | Benzoyl cation |
| 107 ([C₇H₇O]⁺) | 77 | CHO• | Phenyl cation |
| 105 ([C₇H₅O]⁺) | 77 | CO | Phenyl cation |
Data derived from established fragmentation patterns of benzaldehyde.[4]
Comparison with N-Aryl Triazoles
N-phenyl substituted triazoles and related heterocycles show fragmentation pathways that include cleavage of the substituent from the ring and fragmentation of the triazole ring itself.[1][2] A common fragmentation pathway for 1,2,4-triazoles involves the loss of N₂ or HCN.[5]
Proposed Fragmentation of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
Based on the principles observed in the fragmentation of benzaldehyde and N-aryl triazoles, we can propose the following fragmentation pathways for the protonated molecule [M+H]⁺ at m/z 208.03.
Key Proposed Fragmentations:
-
Loss of the Aldehyde Group (CHO•): Similar to benzaldehyde, a likely fragmentation is the loss of the formyl radical, leading to a fragment at m/z 179.04 . This would be a significant and diagnostic fragment.
-
Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical (less likely to be the base peak compared to simpler aldehydes), the subsequent loss of CO from the [M-H]⁺ ion is a possibility.
-
Cleavage of the Triazole Ring: The triazole ring can undergo fragmentation, with potential losses of N₂ (28 Da) or HCN (27 Da).
-
Loss of N₂ from the protonated molecular ion would result in a fragment at m/z 180.03 .
-
Loss of HCN would lead to a fragment at m/z 181.02 .
-
-
Cleavage at the C-N Bond: The bond between the benzene ring and the triazole nitrogen is susceptible to cleavage. This would result in the formation of a protonated 1,2,4-triazole ion at m/z 70.03 and a chloro-benzaldehyde radical cation. Alternatively, charge retention on the aromatic portion would yield an ion at m/z 139.00 .
Visualizing the Proposed Fragmentation Pathway
Caption: Proposed major fragmentation pathways for protonated 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Comparative Data Summary
The following table summarizes the predicted key fragments for our target compound and contrasts them with the known fragments of its structural analogs. This comparative view is crucial for identifying unique and diagnostic ions.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment 1 (m/z) & Neutral Loss | Key Fragment 2 (m/z) & Neutral Loss | Key Fragment 3 (m/z) & Neutral Loss |
| Benzaldehyde | 107.05 | 105.04 (-H•) | 77.04 (-CHO•) | - |
| N-Phenyl-1,2,4-triazole (Predicted) | 146.07 | 77.04 (-C₂H₂N₃) | 70.03 (-C₆H₅) | 118.06 (-N₂) |
| 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde | 208.03 | 179.04 (-CHO•) | **180.03 (-N₂) ** | 139.00 (-C₂H₂N₃) |
This table highlights that while some fragmentation patterns are conserved (e.g., loss of the aryl substituent from the triazole), the combination of functional groups in the target molecule leads to a unique set of fragment ions. The presence of the fragment at m/z 179.04, corresponding to the loss of the aldehyde group, would be a strong indicator for this class of compounds, distinguishing it from analogs lacking the aldehyde functionality.
Conclusion: A Roadmap for Confident Identification
This guide provides a predictive framework for understanding the LC-MS fragmentation pattern of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde. By dissecting the molecule into its constituent functional groups and comparing their known fragmentation behaviors, we have proposed a set of diagnostic fragment ions. This approach, grounded in the fundamental principles of mass spectrometry, empowers researchers to develop highly specific and reliable analytical methods for the identification and characterization of this and structurally related compounds. The experimental protocol and predictive data presented herein serve as a robust starting point for method development and a valuable reference for data interpretation in the fields of pharmaceutical analysis and drug discovery.
References
-
Karpenko, Yu. V., Panasenko, M. O., & Kharytonenko, H. I. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice, 18(3), 237-243. [Link]
-
AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]
-
ResearchGate. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. [Link]
-
MDPI. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 27(15), 4994. [Link]
-
Wikipedia. (2023). Collision-induced dissociation. [Link]
- Liu, Z., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Semantic Scholar. (n.d.). Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. [Link]
-
ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
MDPI. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. International Journal of Molecular Sciences, 24(21), 15881. [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]
-
EURL Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. [Link]
-
PubMed. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. Journal of Mass Spectrometry, 56(2), e4679. [Link]
-
West Virginia University. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. [Link]
-
PubMed. (2002). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. Analytical Chemistry, 74(17), 4465-4473. [Link]
Sources
- 1. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. semanticscholar.org [semanticscholar.org]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
For researchers, scientists, and drug development professionals, the analytical precision in characterizing novel chemical entities is paramount. The accuracy of quantification, impurity profiling, and stability testing hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of reference standards for the analysis of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. While a dedicated pharmacopeial standard for this specific molecule is not yet established, this guide will equip you with the expertise to select, qualify, and utilize appropriate reference materials, ensuring the integrity and reliability of your analytical data.
The Analytical Landscape of a Substituted Triazolylbenzaldehyde
The chemical architecture of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde, featuring a chlorinated phenyl ring, a reactive aldehyde group, and a triazole moiety, presents a unique set of analytical considerations. The presence of multiple chromophores suggests good UV activity, making HPLC a primary analytical technique. However, the potential for isomeric impurities, degradation products from the aldehyde functional group, and residual starting materials from synthesis necessitates a robust analytical strategy supported by well-characterized reference standards.
Comparing Reference Standard Grades: A Framework for Selection
The selection of a reference standard is a critical decision that directly impacts the quality of analytical results. While a primary standard from a pharmacopeia (e.g., USP, EP) is the gold standard, its absence for novel compounds necessitates a pragmatic approach. The following table compares the different grades of reference standards that can be considered.
| Reference Standard Grade | Purity & Characterization | Traceability | Typical Use Cases | Cost |
| Primary Pharmacopeial Standard | Extensively characterized with a stated purity and uncertainty. | Directly traceable to national or international standards. | Definitive identification and quantification; calibration of secondary standards. | High |
| Certified Reference Material (CRM) | Certified by an accredited body with a specified purity and uncertainty. | Traceable to SI units. | Calibration of analytical instruments and validation of methods. | High |
| In-house Primary Standard | A thoroughly characterized, highly purified batch of the compound. | Characterization data establishes its properties. | Used as the primary reference when no official standard is available. | Moderate to High (internal resources) |
| In-house Secondary (Working) Standard | A batch of the compound qualified against a primary standard. | Traceable to the in-house primary standard. | Routine analysis, quality control. | Low to Moderate |
| Commercial Chemical Product | Purity as stated by the supplier, often with limited characterization data. | Limited traceability. | Research and development, not suitable for GMP/GLP analysis without further qualification. | Low |
Essential Analytical Techniques for Characterization and Purity Assessment
A multi-faceted analytical approach is crucial for the comprehensive characterization of a 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity assessment and quantification. Due to the aromatic nature of the molecule, a reversed-phase HPLC method with UV detection is highly effective.
-
Expertise & Experience: The choice of a C18 column is a logical starting point due to the compound's moderate polarity. The mobile phase, typically a mixture of acetonitrile or methanol and water, should be optimized to achieve good resolution between the main peak and any potential impurities. A gradient elution may be necessary to separate compounds with a wider polarity range. The UV detection wavelength should be set at the absorption maximum of the analyte for optimal sensitivity. Method validation should be performed according to ICH Q2(R2) guidelines to ensure accuracy, precision, linearity, and robustness.[1][2][3][4]
Gas Chromatography (GC)
GC can be employed to detect and quantify volatile impurities, such as residual solvents from the synthesis process.
-
Expertise & Experience: A headspace GC method is often preferred for residual solvent analysis to avoid dissolving the reference standard. The choice of the column (e.g., a polar phase like WAX or a non-polar phase like DB-5) will depend on the expected solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural elucidation and identification of a reference standard.
-
Expertise & Experience: Both ¹H and ¹³C NMR are essential. The ¹H NMR will provide information on the number and connectivity of protons, while ¹³C NMR will reveal the carbon skeleton. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm the complete structural assignment. Quantitative NMR (qNMR) can also be used as a primary method for determining the purity of the reference standard.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Expertise & Experience: Electrospray ionization (ESI) is a suitable ionization technique for this molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy.
Other Techniques
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Elemental Analysis: Determines the percentage of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess thermal stability and melting point.
-
Water Content (Karl Fischer Titration): Crucial for accurate purity assessment, especially for hygroscopic compounds.
Protocol for the Qualification of an In-house Reference Standard
In the absence of a pharmacopeial standard, a well-characterized in-house reference standard is essential for GMP/GLP-compliant analysis. The following protocol outlines the key steps, grounded in ICH guidelines.[5][6][7][8][9][10][11][12]
Step-by-Step Methodology
-
Selection and Purification of a Candidate Batch:
-
Select a batch of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde with the highest possible purity, typically from a scaled-up synthesis.
-
If necessary, perform further purification steps such as recrystallization or preparative chromatography to remove impurities.
-
-
Comprehensive Characterization for Identity Confirmation:
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D NMR spectra to confirm the chemical structure.
-
Mass Spectrometry: Obtain high-resolution mass spectra to confirm the elemental composition.
-
IR Spectroscopy: Record the IR spectrum and compare it with the expected functional groups.
-
Elemental Analysis: Perform C, H, N, and Cl analysis.
-
-
Purity Determination using a Mass Balance Approach:
-
Chromatographic Purity: Determine the area percentage of the main peak using a validated HPLC method.
-
Water Content: Measure the water content using Karl Fischer titration.
-
Residual Solvents: Quantify any residual solvents using a validated headspace GC method.
-
Non-volatile Impurities/Inorganic Content: Determine the residue on ignition (sulfated ash).
-
Calculation of Purity: The purity of the in-house reference standard is calculated using the following formula: Purity (%) = (100% - % Chromatographic Impurities - % Water - % Residual Solvents - % Non-volatile Impurities)
-
-
Documentation and Certificate of Analysis:
-
Prepare a comprehensive certificate of analysis that includes all characterization data, the assigned purity value with its uncertainty, storage conditions, and a re-test date.
-
-
Stability Studies:
-
Establish a stability-indicating method and conduct stability studies under various conditions (e.g., long-term, accelerated) to determine the appropriate re-test period.
-
Visualizing the Analytical Workflow
The following diagram illustrates the workflow for qualifying an in-house reference standard.
Caption: Workflow for the qualification of an in-house reference standard.
Potential Impurities and Their Control
Understanding the potential impurities is crucial for developing a robust analytical method and for qualifying a reference standard. Based on a plausible synthetic route starting from 2,3-dichlorobenzaldehyde, the following impurities could be anticipated:
-
Starting Materials: Unreacted 2,3-dichlorobenzaldehyde and 1H-1,2,4-triazole.
-
Isomeric Byproducts: Positional isomers formed during the substitution reaction.
-
Degradation Products: Oxidation of the aldehyde to a carboxylic acid (3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid).
-
Residual Solvents: Solvents used in the synthesis and purification steps.
A well-developed HPLC method should be able to separate these potential impurities from the main compound. The reference standard itself should be of high purity with these impurities controlled to acceptable levels.
Conclusion
The analysis of novel compounds like 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde requires a rigorous and scientifically sound approach, especially concerning reference standards. In the absence of official pharmacopeial standards, the qualification of an in-house primary reference standard is not just a recommendation but a necessity for ensuring data integrity and regulatory compliance. By employing a suite of orthogonal analytical techniques and adhering to established guidelines, researchers can confidently characterize their materials and build a solid foundation for their drug development and research endeavors.
References
-
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).[5]
-
ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance ICH Q2 Q6B Q7A Guidelines. YouTube.[6]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.[7]
-
Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.[13]
-
BioProcess International. (2014, March 1). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices.[8]
-
Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards.[9]
-
Pharmaceutical Information. (2024, November 27). SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards.[10]
-
MRIGlobal. (n.d.). Four Keys to Reference Standard Management.[11]
-
Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?.[12]
-
Papakonstantinou, E., et al. (2018). Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. Food and Chemical Toxicology, 116(Pt B), 213-219.[14]
-
National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products.[15]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.[1]
-
International Journal of Chemical and Pharmaceutical Analysis. (2016, September 17). HPLC method development and validation for determination of formaldehyde and acetaldehyde traces in drug substance.[16]
-
IJCRT.org. (n.d.). DEVELOPMENT AND THE VALIDATION OF HPLC METHOD.[2]
-
SciSpace. (n.d.). Hplc method development and validation: an overview.[3]
-
World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION.[4]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. wjpmr.com [wjpmr.com]
- 5. resolvemass.ca [resolvemass.ca]
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- 8. bioprocessintl.com [bioprocessintl.com]
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- 10. SOP for Handling of Reference Standards, In-House Standards, Primary Standards and Calibration Standards [m-pharmainfo.com]
- 11. mriglobal.org [mriglobal.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ijcpa.in [ijcpa.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
